2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds This compound is characterized by the presence of an indolizine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via an acylation reaction, typically using 4-chlorobenzoyl chloride and a base such as triethylamine.
Attachment of the 4-Methoxyphenyl Group: This step involves a nucleophilic substitution reaction where the 4-methoxyphenyl group is attached to the indolizine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy group, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 4-chlorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the indolizine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives or oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, if the compound targets a kinase enzyme, it may inhibit its activity, thereby affecting downstream signaling pathways involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide: Lacks the 4-methoxyphenyl group, which may affect its biological activity and chemical properties.
2-amino-3-(4-methoxybenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide: Has the positions of the chlorobenzoyl and methoxyphenyl groups swapped, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of both the 4-chlorobenzoyl and 4-methoxyphenyl groups in 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide imparts unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRNKJIQXVCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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